9H-pyrido[3,4-b]indol-6-amine
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Overview
Description
9H-pyrido[3,4-b]indole, also known as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, or 9H-Beta-carboline, is a compound with the molecular formula C11H8N2 and a molecular weight of 168.1946 . It is also known to be a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein .
Synthesis Analysis
The synthesis of 9H-pyrido[3,4-b]indol-6-amine derivatives has been reported in several studies. For instance, one study reported the synthesis of N-Substituted-9H-β-carboline-6-amine derivatives through the Pictet Spengler reaction in three steps, using 5-Chlorotryptamine and glyoxalic acid as starting materials .Molecular Structure Analysis
The molecular structure of 9H-pyrido[3,4-b]indole consists of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3,4-b]indole . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been reported that it can be metabolized to intermediates (possibly short-lived nitrenium ion of AαC) that react with DNA . Another study reported the formation of 1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP), 1methyl-9H-pyrido[3,4-b]-indole (Harman), and 9H-pyrido[3,4-b]-indole (Norharman) in chemical model systems containing epicatechin under various reaction conditions .Physical and Chemical Properties Analysis
9H-pyrido[3,4-b]indole is a light yellow needle-shaped crystal . It is soluble in hot water and slightly soluble in benzene and petroleum ether . Its melting point ranges from 200.0 to 203.0 °C .Safety and Hazards
Future Directions
The future directions of 9H-pyrido[3,4-b]indol-6-amine research are promising. For instance, one study highlighted the interest in 6,5,6-fused tricyclic analogues of 4-aminoquinazolines as kinase inhibitors in the micromolar to the nanomolar range of IC50 values . The study suggested that these compounds could be used for the development of efficient and eco-compatible chemical methodologies, allowing rapid access to libraries of potent bioactive arenes and their heteroarenes analogues .
Properties
CAS No. |
6453-27-6 |
---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
9H-pyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C11H9N3/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H,12H2 |
InChI Key |
PPCJCNSRVOYTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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